molecular formula C16H12O7 B150568 Sexangularetin CAS No. 571-74-4

Sexangularetin

Cat. No.: B150568
CAS No.: 571-74-4
M. Wt: 316.26 g/mol
InChI Key: AZFYHRHUTXBGJS-UHFFFAOYSA-N
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Description

Sexangularetin is a flavonoid compound . It is considered to be a derivative of kaempferol, which is a predominant structure among flavonol aglycones identified in fruits .


Molecular Structure Analysis

This compound has a molecular formula of C16H12O7 . It is a derivative of kaempferol, carrying substituted hydroxyl groups or methyl groups at different positions of the flavonol skeletons .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm³, a boiling point of 603.2±55.0 °C at 760 mmHg, and a flash point of 229.3±25.0 °C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Cytotoxic Activities

A study on a new sexangularetin derivative from Camellia hakodae found that it displayed moderate to weak cytotoxic activities against various cell lines, indicating potential in cancer research. The compound was active against HepG2, Lu, and KB cell lines but inactive against MCF7 (N. Tuyen et al., 2019).

Role in Pigmentation

Research on the pigmentation of Nothofagus antarctica pollen revealed the presence of this compound, contributing to the bright yellow coloration of pollen. This discovery adds to our understanding of plant pigmentation and its components (E. Wollenweber & R. Wiermann, 1979).

Phenolic Profiling

A study on the phenolic profiles of various Sorbus L. genotypes identified this compound derivatives in all Sorbus inflorescence samples. This highlights its role in phytochemical diversity and potential in authenticity studies and quality control of plant-based ingredients (Kristina Zymonė et al., 2022).

Pollen Pigmentation

This compound has been identified as a contributor to the yellow coloration in pollen, particularly in certain species of Paeonia and Rumex. This insight adds to the understanding of the biochemical makeup of pollen in these species (R. Wiermann et al., 1981).

Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-15-10(19)6-9(18)11-12(20)13(21)14(23-16(11)15)7-2-4-8(17)5-3-7/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFYHRHUTXBGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205715
Record name 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-74-4
Record name 8-Methoxykaempferol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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